molecular formula C8H11NO2S B2874681 1-Phenylethane-1-sulfonamide CAS No. 502635-04-3

1-Phenylethane-1-sulfonamide

Cat. No. B2874681
CAS RN: 502635-04-3
M. Wt: 185.24
InChI Key: SPSQEKCXVRMSBW-UHFFFAOYSA-N
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Description

1-Phenylethane-1-sulfonamide is an organosulfur compound with the CAS Number: 502635-04-3 . It is a powder with a molecular weight of 185.25 . The IUPAC name for this compound is 1-phenylethanesulfonamide .


Molecular Structure Analysis

The InChI code for 1-Phenylethane-1-sulfonamide is 1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11) . This indicates that the compound has a tetrahedral sulfur center with four different groups attached .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Phenylethane-1-sulfonamide are not available, sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates and as alkyl transfer reagents .


Physical And Chemical Properties Analysis

1-Phenylethane-1-sulfonamide is a powder with a melting point of 105-107 degrees Celsius .

Scientific Research Applications

Ion-Exchange Membranes

Poly(1,4-phenylene sulfide), sulfonated with chlorosulfonic acid, has been used to create membranes with properties useful in fuel cells. These membranes demonstrate stability in oxidative environments, good ionic conductivity, and low permeability to methanol, making them potential alternatives to Nafion membranes in H2/O2 and direct methanol fuel cells (Schauer & Brožová, 2005).

Enzyme Inhibition and Antioxidant Activity

Sulfonamides synthesized from benzene sulfonyl chlorides have shown potential in enzyme inhibition and antioxidant activity. These compounds, particularly 2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid, exhibited notable inhibition against enzymes like acetylcholine esterase and butyrylcholine esterase, suggesting potential medicinal applications (Danish et al., 2021).

Metal Ion Extraction

Certain disulfonamide ligands derived from phenylethane sulfonamide have been effective in extracting Pb(II) from water. These ligands, in combination with 2,2'-bipyridine, exhibit efficient extraction via ion-exchange mechanisms, potentially useful in environmental cleanup applications (Kavallieratos et al., 2005).

DNA and Protein Binding

Copper(II) complexes with quinoline sulfonamide derivatives have been studied for their nuclease activity and binding with DNA and proteins like bovine serum albumin. This research provides insights into the potential biomedical applications of these complexes (Pascual-Álvarez et al., 2016).

Asymmetric Reduction Catalysis

Chiral sulfonamide alcohols synthesized from amino acids have been used as catalysts in the asymmetric reduction of acetophenone to form 1-phenylethanol, highlighting their potential in producing chiral compounds for pharmaceuticals (Gu Ya-jing, 2007).

Anticancer Applications

Sulfonamide derivatives, such as 2-(phenylsulfonyl)-2H-1,2,3-triazole, have been synthesized and evaluated for their in vitro anticancer activity. These compounds demonstrate moderate activity against various cancer cell lines, indicating potential as cancer therapeutics (Salinas-Torres et al., 2022).

Cholinesterase Inhibition

N-substituted sulfamoyl derivatives of 2-amino-1phenylethane have been evaluated for enzyme inhibition activity as potential drug candidates for Alzheimer’s diseases, showing effectiveness against cholinesterase enzymes (Abbasi et al., 2014).

Mechanism of Action

Target of Action

1-Phenylethane-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

Sulfonamides, including 1-Phenylethane-1-sulfonamide, are competitive inhibitors and structural analogues of PABA in the synthesis of folic acid . They interfere with the bacterial synthesis of folic acid by preventing the incorporation of PABA, which is essential for the synthesis of folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by 1-Phenylethane-1-sulfonamide is the bacterial synthesis of folic acid . By inhibiting the enzyme dihydropteroate synthetase, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines and thus DNA .

Pharmacokinetics

Sulfonamides in general are known for their good absorption and wide distribution in the body . They are also known to be metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of 1-Phenylethane-1-sulfonamide is the inhibition of bacterial growth . By interfering with the synthesis of folic acid, an essential component for bacterial growth, it effectively halts the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenylethane-1-sulfonamide. For instance, the presence of sulfonamides in the environment can lead to the development of resistant bacterial strains . Moreover, environmental concentrations of sulfonamides can alter bacterial structure and induce deformities in certain organisms .

Safety and Hazards

The safety information for 1-Phenylethane-1-sulfonamide includes several hazard statements such as H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSQEKCXVRMSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylethane-1-sulfonamide

CAS RN

502635-04-3
Record name 1-phenylethane-1-sulfonamide
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